JAK2 Tyrosine Kinase Inhibition: Potency in the Low Nanomolar Range
The compound demonstrates potent inhibition of Tyrosine-protein kinase JAK2 with an IC50 of 2.5 nM in a biochemical assay [1]. This level of potency positions it as a selective tool for probing JAK2-dependent pathways. While no direct head-to-head comparison with a specific analog is available in this assay, this data point represents a high-affinity interaction that is unlikely to be replicated by simpler, less functionalized cysteine derivatives like N-acetylcysteine (NAC) or S-allylcysteine (SAC), which are not known to inhibit JAK2 with similar potency.
| Evidence Dimension | Enzyme Inhibition Potency (JAK2) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | N-acetylcysteine (NAC) or S-allylcysteine (SAC) (No reported JAK2 inhibition at comparable levels) |
| Quantified Difference | Potent inhibition observed for target compound; no significant activity expected for comparators |
| Conditions | Biochemical assay; 384-well plate format; compound dilution and enzyme addition steps described. |
Why This Matters
This high potency against a clinically relevant kinase target makes the compound valuable for early-stage drug discovery efforts focused on JAK2 signaling, a role that other cysteine analogs cannot fulfill.
- [1] BindingDB BDBM543492. US11279703, TABLE 3.1. (2025). View Source
